molecular formula C17H25NO4 B8785835 Ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-2-phenylpropanoate

Ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-2-phenylpropanoate

Cat. No. B8785835
M. Wt: 307.4 g/mol
InChI Key: ZWQJIPBVYNPNIG-UHFFFAOYSA-N
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Patent
US04382141

Procedure details

184.47 g of ethyl atropate (of Example 1c) are added dropwise, over a 20 minute period, to 132.16 g of ethyl β-methylaminopropionate (of Example 1a). The mixture is stirred for 18 hours at room temperature under a nitrogen atmosphere. The mixture is combined with 1.8 l. of ether and then the resultant mixture is extracted with two 800 ml portions of 2 N hydrochloric acid. The acid solution is extracted with two 150 ml portions of ether. The aqueous extracts are basified with 50 weight percent aqueous NaOH solution and then extracted with three 900 ml portions of ether. The ether extracts are combined and dried for 18 hours over MgSO4. The combined ether portions are filtered and concentrated in vacuo to yield ethyl N-(2-ethoxycarbonylethyl)-3-methylamino-2-phenylpropionate.
Quantity
184.47 g
Type
reactant
Reaction Step One
Quantity
132.16 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH2:12][CH3:13])(=[O:10])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[CH3:14][NH:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>>[CH2:21]([O:20][C:18]([CH2:17][CH2:16][N:15]([CH3:14])[CH2:3][CH:2]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[C:1]([O:11][CH2:12][CH3:13])=[O:10])=[O:19])[CH3:22]

Inputs

Step One
Name
Quantity
184.47 g
Type
reactant
Smiles
C(C(=C)C1=CC=CC=C1)(=O)OCC
Name
Quantity
132.16 g
Type
reactant
Smiles
CNCCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 18 hours at room temperature under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
of ether and then the resultant mixture is extracted with two 800 ml portions of 2 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The acid solution is extracted with two 150 ml portions of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with three 900 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried for 18 hours over MgSO4
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The combined ether portions are filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(=O)CCN(CC(C(=O)OCC)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.